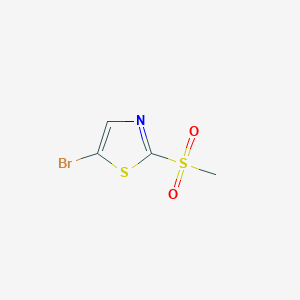

5-Bromo-2-(methylsulfonyl)thiazole

Description

BenchChem offers high-quality 5-Bromo-2-(methylsulfonyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(methylsulfonyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methylsulfonyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO2S2/c1-10(7,8)4-6-2-3(5)9-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHKPXAINSIVLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"5-Bromo-2-(methylsulfonyl)thiazole" synthesis from 2-aminothiazole

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(methylsulfonyl)thiazole from 2-Aminothiazole

Executive Summary

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 5-Bromo-2-(methylsulfonyl)thiazole, a valuable building block in medicinal chemistry and drug development. The synthetic strategy commences with the readily available starting material, 2-aminothiazole, and proceeds through a logical three-step sequence: electrophilic bromination, a Sandmeyer-type conversion of the amino group to a methylthio ether, and subsequent oxidation to the target sulfone. This document is intended for researchers, chemists, and professionals in the field, offering not only detailed experimental protocols but also the underlying mechanistic principles and strategic considerations behind each transformation. The causality for experimental choices, quantitative data, and process visualizations are provided to ensure scientific integrity and reproducibility.

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. When functionalized with a methylsulfonyl (-SO₂CH₃) group, the resulting molecule often exhibits enhanced metabolic stability and solubility, with the sulfonyl moiety acting as a potent hydrogen bond acceptor.[1] The target molecule, 5-Bromo-2-(methylsulfonyl)thiazole, combines these features with a synthetically versatile bromine handle, making it an ideal intermediate for introducing further molecular complexity via cross-coupling reactions. This guide details an efficient and logical pathway to access this key intermediate from a simple, cost-effective precursor.

Retrosynthetic Analysis and Strategic Overview

The synthesis is designed around a robust and high-yielding three-step sequence. A retrosynthetic analysis reveals the most logical pathway, which involves installing the bromine atom onto the activated thiazole ring prior to the more complex functional group interconversion at the C2 position.

The electron-withdrawing nature of the final methylsulfonyl group would significantly deactivate the thiazole ring, making a late-stage electrophilic bromination challenging. Therefore, the forward synthesis begins with the bromination of the electron-rich 2-aminothiazole.

Caption: Retrosynthetic pathway for 5-Bromo-2-(methylsulfonyl)thiazole.

Part 1: Electrophilic Bromination of 2-Aminothiazole

Mechanistic Rationale

The first step involves the regioselective bromination of 2-aminothiazole at the C5 position. The 2-amino group is a powerful activating group, rendering the thiazole ring electron-rich and highly susceptible to electrophilic aromatic substitution. The C5 position is the most nucleophilic and sterically accessible site, leading to excellent regioselectivity. The reaction can be performed using molecular bromine in a suitable solvent like acetic acid.[2]

Detailed Experimental Protocol: Synthesis of 2-Amino-5-bromothiazole

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and an ice bath, add 2-aminothiazole (4.0 g, 40 mmol).

-

Add glacial acetic acid (160 mL) and stir until the solid is fully dissolved. Cool the solution to 0 °C.

-

In a separate dropping funnel, prepare a solution of bromine (2.05 mL, 80 mmol) in glacial acetic acid (20 mL).

-

Add the bromine solution dropwise to the stirred 2-aminothiazole solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully pour the reaction mixture into a beaker containing ice water (400 mL).

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches 7-8. Be cautious of gas evolution.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with saturated brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford 2-amino-5-bromothiazole as a solid.

Quantitative Data

| Reagent | Molar Equiv. | Typical Yield | Reference(s) |

| 2-Aminothiazole | 1.0 | - | [2] |

| Bromine (Br₂) | 2.0 | - | [2] |

| Product | - | ~75% | [2] |

Part 2: Sandmeyer-Type Conversion to 5-Bromo-2-(methylthio)thiazole

Mechanistic Rationale

This transformation is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group into a wide array of functionalities via a diazonium salt intermediate.[3] The process begins with the diazotization of the 2-amino group on 2-amino-5-bromothiazole using nitrous acid (generated in situ from sodium nitrite and a strong acid).[4][5] The resulting diazonium salt is highly reactive. In the presence of a copper(I) catalyst and a methylthio source (like sodium thiomethoxide or dimethyl disulfide), a single-electron transfer from Cu(I) to the diazonium salt occurs, leading to the extrusion of nitrogen gas (N₂) and the formation of a thiazolyl radical. This radical then reacts to install the methylthio (-SCH₃) group, yielding the desired intermediate.[6][7]

Caption: Simplified workflow for the Sandmeyer Thiolation reaction.

Detailed Experimental Protocol: Synthesis of 5-Bromo-2-(methylthio)thiazole

-

To a 250 mL three-necked flask under a nitrogen atmosphere, add 2-amino-5-bromothiazole (3.58 g, 20 mmol).

-

Add a 48% solution of hydrobromic acid (HBr) (20 mL) and cool the mixture to -5 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite (NaNO₂) (1.52 g, 22 mmol) in water (5 mL).

-

Add the NaNO₂ solution dropwise to the thiazole suspension, keeping the temperature between -5 °C and 0 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate 500 mL flask, prepare a solution of sodium thiomethoxide (NaSMe) (1.68 g, 24 mmol) in water (50 mL) and cool it to 0 °C. Alternatively, dimethyl disulfide can be used with a suitable reducing system.

-

Slowly add the cold diazonium salt solution to the sodium thiomethoxide solution. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Extract the mixture with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with 1 M NaOH (1 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting oil or solid by flash column chromatography to obtain 5-Bromo-2-(methylthio)thiazole.

Quantitative Data

| Reagent | Molar Equiv. | Typical Yield | Reference(s) |

| 2-Amino-5-bromothiazole | 1.0 | - | [6][7] |

| Sodium Nitrite (NaNO₂) | 1.1 | - | [6][7] |

| Sodium Thiomethoxide (NaSMe) | 1.2 | - | [6][7] |

| Product | - | 40-60% | [6][7] |

Part 3: Oxidation to 5-Bromo-2-(methylsulfonyl)thiazole

Mechanistic Rationale

The final step is the oxidation of the electron-rich sulfur atom in the methylthio group to a hexavalent sulfone. This is a reliable and high-yielding transformation. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA), potassium peroxymonosulfate (Oxone®), or hydrogen peroxide.[8][9] The reaction proceeds via a two-step nucleophilic attack of the sulfur atom on the oxidant. The first oxidation yields the intermediate sulfoxide, which is then rapidly oxidized further to the desired sulfone. Two molar equivalents of the oxidizing agent are required for the complete conversion from sulfide to sulfone.

Detailed Experimental Protocol: Synthesis of 5-Bromo-2-(methylsulfonyl)thiazole

-

Dissolve 5-Bromo-2-(methylthio)thiazole (2.24 g, 10 mmol) in dichloromethane (DCM) (100 mL) in a 250 mL round-bottom flask and cool to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (approx. 77% purity, 4.9 g, ~22 mmol, 2.2 equivalents) portion-wise over 20 minutes, ensuring the temperature does not rise above 5 °C.

-

After the addition, allow the reaction to stir at room temperature overnight.

-

Monitor the reaction by TLC for the disappearance of the starting material and the sulfoxide intermediate.

-

Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) (50 mL) and a saturated solution of sodium bicarbonate (NaHCO₃) (50 mL).

-

Stir the biphasic mixture vigorously for 30 minutes until the excess oxidant is consumed (test with starch-iodide paper).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Recrystallize the resulting solid from ethanol or an ethanol/water mixture to afford pure 5-Bromo-2-(methylsulfonyl)thiazole.

Quantitative Data

| Reagent | Molar Equiv. | Typical Yield | Reference(s) |

| 5-Bromo-2-(methylthio)thiazole | 1.0 | - | [8][9] |

| m-CPBA (77%) | 2.2 | - | [8][9] |

| Product | - | >90% | [8][9] |

Conclusion

The synthesis of 5-Bromo-2-(methylsulfonyl)thiazole from 2-aminothiazole is successfully achieved through a robust and reproducible three-step sequence. This guide outlines the strategic rationale, from the initial regioselective bromination of the activated thiazole ring to a Sandmeyer-type thiolation and a final, efficient oxidation. The provided protocols are grounded in established chemical principles and supported by literature, offering a clear and reliable pathway for researchers to produce this valuable synthetic intermediate for applications in drug discovery and materials science.

References

-

Kumar, V., et al. Recent trends in the chemistry of Sandmeyer reaction: a review . RSC Advances. Available at: [Link]

-

Bar-Haim, G., et al. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts . The Journal of Organic Chemistry. Available at: [Link]

-

Abdel-Wahab, B. F., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities . Molecules. Available at: [Link]

-

Abdel-Wahab, B. F., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities . Semantic Scholar. Available at: [Link]

-

Sharma, R., et al. Synthesis of aminothiazoles: polymer-supported approaches . RSC Publishing. Available at: [Link]

-

Garcia, J., et al. Diazotisation Mechanism of Heteroaromatic Amines. Diazotisation of 2-aminothiazole as an equilibrium . Scilit. Available at: [Link]

-

Abdel-Wahab, B. F., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities . MDPI. Available at: [Link]

-

Obydennov, D. L., et al. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives . Molecules. Available at: [Link]

-

Sandmeyer reaction . Wikipedia. Available at: [Link]

-

L'abbé, G., et al. Oxidation of 3-acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole... . Journal of Heterocyclic Chemistry. Available at: [Link]

-

Tripathi, R. K. P., et al. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones... . Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Ganapathi, K. & Kulkarni, K. D. IV. Bromination and Nitration of Some Monosubstituted Thiazoles . Proceedings of the Indian Academy of Sciences - Section A. Available at: [Link]

-

Aitken, R. A., et al. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) . ResearchGate. Available at: [Link]

-

Thiazole synthesis . Organic Chemistry Portal. Available at: [Link]

-

Arslan, M., et al. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities... . Molecules. Available at: [Link]

- 2-sulfanilamido-5-bromothiazoles. Google Patents.

-

Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) . Sci-Hub. Available at: [Link]

-

Synthesis of 2-amino-5-nitrothiazole . PrepChem.com. Available at: [Link]

-

Diazotisation . Organic Chemistry Portal. Available at: [Link]

-

Aitken, R. A., et al. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) . RSC Publishing. Available at: [Link]

-

Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions . ResearchGate. Available at: [Link]

- 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents. Google Patents.

- Process for the preparation of 2-amino-5-nitrothiazole. Google Patents.

-

THE NITRATION OF 2-NITRAMINOTHIAZOLES AND 2-ACETAMIDOTHIAZOLES . Canadian Science Publishing. Available at: [Link]

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation . ACS Publications. Available at: [Link]

-

Bromination of 2-Thiazolylhydrazones . ResearchGate. Available at: [Link]

Sources

- 1. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. scilit.com [scilit.com]

- 5. Diazotisation [organic-chemistry.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidation of 3-acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole with m-chloroperbenzoic acid and nucleophilic substitution of the oxidation product, 3-acetyl-5-methylsulphinyl-2-phenyl-2,3-dihydro-1,3,4-thiadiazole. X-Ray molecular structure of (2S*)-3-acetyl-5-[(R*)-methylsulphinyl]-2-phenyl-2,3-dihydro-1,3,4-thiadiazole and of (1R*,2S*)-3-acetyl-5-[(S*)-methylsulphinyl]-2-phenyl-2,3-dihydro-1,3,4-thiadiazole 1-oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(methylsulfonyl)thiazole

Introduction

In the landscape of modern medicinal chemistry, the thiazole ring stands out as a "privileged scaffold," a core structural component found in numerous FDA-approved drugs.[1] Its utility is rooted in its unique electronic properties and its capacity for versatile functionalization, allowing chemists to fine-tune pharmacological activity.[1] When functionalized with a bromine atom at the 5-position and a methylsulfonyl group at the 2-position, we arrive at 5-Bromo-2-(methylsulfonyl)thiazole , a compound of significant interest for drug discovery and development.

The methylsulfonyl (sulfone) group is a key pharmacophore known for its chemical stability and its ability to act as a hydrogen bond acceptor, often enhancing metabolic resistance and solubility.[2][3] The bromine atom, meanwhile, serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1]

This guide provides a comprehensive technical overview of the core physicochemical properties of 5-Bromo-2-(methylsulfonyl)thiazole. Rather than merely listing data, we delve into the causality behind experimental choices, presenting field-proven, self-validating protocols for the accurate determination of these critical parameters. For researchers, scientists, and drug development professionals, a deep understanding of these properties is not academic; it is the foundation upon which successful therapeutic agents are built.

Molecular Profile and Predicted Properties

A thorough characterization of any new chemical entity begins with its fundamental molecular and physical properties. While extensive experimental data for 5-Bromo-2-(methylsulfonyl)thiazole is not widely published, we can compile predicted values from computational models, which serve as an essential starting point for experimental design.

Chemical Structure:

Table 1: Summary of Predicted Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₄BrNO₂S₂ | [4] |

| Molecular Weight | 242.11 g/mol | [4] |

| Predicted Boiling Point | 354.5 ± 34.0 °C | [4] |

| Predicted Density | 1.860 ± 0.06 g/cm³ | [4] |

| Predicted pKa | -4.22 ± 0.10 |[4] |

Note: These values are computationally predicted and require experimental verification for use in a regulatory or developmental context.

The Role of Physicochemical Profiling in Drug Development

The journey from a promising compound to a viable drug candidate is critically dependent on its physicochemical properties. These parameters govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly impacting its efficacy and safety.[5]

-

Melting Point is a primary indicator of a compound's purity and identity.[6] A sharp, defined melting range is characteristic of a pure substance, whereas impurities typically depress the melting point and broaden its range.

-

Aqueous Solubility is a critical determinant of bioavailability.[7] A drug must dissolve in physiological fluids to be absorbed into circulation and reach its target.[8] Poor solubility is a leading cause of candidate attrition in drug development.[3][8]

-

pKa (Ionization Constant) dictates the degree of ionization of a molecule at a given pH.[5] This influences its ability to cross biological membranes, bind to its target receptor, and its overall solubility profile.[5]

Aqueous Solubility Determination

Theoretical Background: Thermodynamic or equilibrium solubility represents the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pH, when the solid and solution phases are in equilibrium. [8][9]The shake-flask method is considered the "gold standard" for this measurement due to its reliability, especially for poorly soluble compounds. [7] Experimental Protocol (Shake-Flask Method):

-

Preparation:

-

Prepare a series of buffers at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8) as recommended by regulatory guidelines. [9] * Add an excess amount of 5-Bromo-2-(methylsulfonyl)thiazole to a known volume of each buffer in separate, sealed vials. The excess solid is crucial to ensure that equilibrium is established with a saturated solution. [7]

-

-

Equilibration:

-

Place the vials in a shaker bath maintained at a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance). [9] * Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. [9]The system is at equilibrium when the concentration of the dissolved compound no longer changes over time.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any undissolved solid. Centrifugation or filtration (using a filter material that does not bind the compound) can be used to ensure a particle-free sample.

-

Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. [10]

-

-

Data Reporting:

-

The measured concentration is reported as the equilibrium solubility at the specific pH and temperature.

-

pKa Determination

Theoretical Background: The pKa is the negative logarithm of the acid dissociation constant (Ka). For a molecule, it represents the pH at which 50% of the substance is in its ionized form and 50% is in its neutral form. Potentiometric titration is a highly reliable method that involves monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally. [11][12]The inflection point of the resulting titration curve corresponds to the pKa. [12] Experimental Protocol (Potentiometric Titration):

-

System Preparation:

-

Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10). [11] * Prepare a solution of 5-Bromo-2-(methylsulfonyl)thiazole of known concentration (e.g., 1 mM) in water or a suitable co-solvent system if aqueous solubility is low.

-

Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration. [11]This is a critical step to minimize fluctuations in activity coefficients.

-

Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds. [11]

-

-

Titration:

-

Given the predicted pKa of -4.22, the thiazole nitrogen is expected to be extremely weakly basic. A standard titration might be challenging. However, for characterization, one would attempt to titrate the compound with a standardized strong acid (e.g., 0.1 M HCl). For compounds with acidic protons, titration would be performed with a strong base (e.g., 0.1 M NaOH). [11] * Place the solution in a jacketed beaker on a magnetic stirrer to ensure homogeneity.

-

Immerse the calibrated pH electrode and the tip of the titrant-dispensing burette into the solution.

-

Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

-

Record the pH value and the total volume of titrant added at each step.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa is determined from the inflection point of this curve. Mathematically, this can be found by identifying the peak of the first derivative of the titration curve (ΔpH/ΔV).

-

Perform the titration in triplicate to ensure the reliability of the determined pKa value. [11]

-

Spectroscopic Characterization Profile

Spectroscopic analysis provides a structural fingerprint of a molecule, confirming its identity and purity.

Table 2: Predicted Spectroscopic Features for 5-Bromo-2-(methylsulfonyl)thiazole

| Technique | Feature | Predicted Range / Observation | Rationale |

|---|---|---|---|

| ¹H NMR | Thiazole Proton (H-4) | δ 7.5 - 8.5 ppm (singlet) | The single proton on the electron-deficient thiazole ring is expected to be deshielded. |

| Methyl Protons (-SO₂CH₃) | δ 3.0 - 3.5 ppm (singlet) | Protons on a carbon adjacent to the strongly electron-withdrawing sulfonyl group. | |

| ¹³C NMR | Thiazole Carbons (C-2, C-4, C-5) | δ 110 - 170 ppm | The specific shifts depend on the electronic environment; C-2, attached to two heteroatoms, will be highly deshielded. |

| Methyl Carbon (-SO₂CH₃) | δ 40 - 45 ppm | Typical range for a methyl group attached to a sulfone. | |

| IR Spectroscopy | S=O Stretch (Sulfone) | 1350-1300 cm⁻¹ (asymmetric)1160-1120 cm⁻¹ (symmetric) | Strong, characteristic absorptions for the sulfonyl group. |

| C=N Stretch (Thiazole Ring) | 1635 - 1590 cm⁻¹ | Medium to strong absorption typical of the thiazole ring system. [13] | |

| C-S Stretch (Thiazole Ring) | 750 - 650 cm⁻¹ | Medium to weak absorption from the ring's carbon-sulfur bond. [13] |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z 241 & 243 | A characteristic isotopic pattern (approx. 1:1 ratio) due to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br). |

Synthesis, Reactivity, and Stability Considerations

Synthesis: The synthesis of 5-Bromo-2-(methylsulfonyl)thiazole would likely proceed via a multi-step sequence. A common route involves the Hantzsch thiazole synthesis to form a 2-amino-5-bromothiazole intermediate, followed by diazotization and substitution to install a methylthio- (-SCH₃) group, which is then oxidized to the final methylsulfonyl (-SO₂CH₃) product. [1][14][15] Reactivity: The molecule possesses two key sites of reactivity.

-

C5-Bromo Position: This position is highly activated towards metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). [1][16]This makes the compound an excellent building block for introducing aryl, alkyl, or alkynyl substituents at this position.

-

Sulfone Group: The sulfone itself is generally stable and unreactive under common synthetic conditions, making it a robust functional group for inclusion in drug candidates. [3] Stability: The thiazole ring is an aromatic heterocycle and is generally stable. The sulfone group is one of the most stable sulfur-containing functional groups due to the high oxidation state of the sulfur atom. The compound is expected to be stable under typical storage and handling conditions.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 5-Bromo-2-(methylsulfonyl)thiazole is not readily available, safe handling practices can be inferred from related brominated and organosulfur compounds. [17][18][19]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves when handling the compound. [19]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fine particles. [18]Avoid direct contact with skin and eyes. [19]* Fire Safety: The compound is combustible. In case of fire, hazardous decomposition products such as carbon oxides, sulfur oxides, and hydrogen bromide gas may be formed. [17][18]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [19]

Conclusion

5-Bromo-2-(methylsulfonyl)thiazole is a molecule strategically designed for utility in medicinal chemistry. Its physicochemical properties—melting point, solubility, and pKa—are the critical parameters that will dictate its behavior in biological systems and its potential for development into a therapeutic agent. This guide has provided not only a profile of these properties but also the robust, validated experimental frameworks required for their accurate determination. By applying these detailed protocols, researchers can generate the high-quality data necessary to advance their drug discovery programs, leveraging the unique chemical potential of this promising thiazole scaffold.

References

- Melting point determination. (n.d.). University of Calgary.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In SciSpace.

- Chemistry For Everyone. (2025, January 31). How To Determine Melting Point Of Organic Compounds? YouTube.

- Melting Point Determination Lab Protocol. (n.d.). Studylib.

- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.

- Determination of Melting Point. (n.d.). Clarion University.

- BenchChem Technical Support Team. (2025, December). An In-depth Technical Guide on the Reactivity and Chemical Transformations of 2-Amino-5-bromo-4-t-butylthiazole. Benchchem.

- Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). SlideShare.

- Wang, L., et al. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC - NIH.

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2). World Health Organization.

- Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. (n.d.). Inorganic Chemistry - ACS Publications.

- Prediction of pKa values of small molecules via graph neural networks. (n.d.). reposiTUm.

- De Bleye, C., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC - NIH.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- 5-bromo-2-(methylsulfonyl)thiazole CAS#: 1158994-67-2. (n.d.). ChemicalBook.

- Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023, October 13). Analytical Chemistry - ACS Publications.

- SAFETY DATA SHEET. (2024, January 13). MilliporeSigma.

- pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. (2025, November 25). PubMed.

- Sulphonamides (Sulfonamides) and Sulfones || B.Pharm VI Semester || Medicinal Chemistry-III || As per PCI Syllabus. (n.d.). Slideshare.

- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (n.d.). Lookchem.

- CAS 3034-22-8: 2-Amino-5-bromothiazole. (n.d.). CymitQuimica.

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

- SAFETY DATA SHEET. (2025, December 26). Thermo Fisher Scientific.

- Sulphonamides and Sulfone. (n.d.). Slideshare.

- SAFETY DATA SHEET. (n.d.). Apollo Scientific.

- SAFETY DATA SHEET. (2023, September 5). Fisher Scientific.

- 5-bromo-2-(2-(methylsulfonyl)propan-2-yl)thiazole | 1312537-32-8. (n.d.). ChemicalBook.

- Chapter 15: Sulphonamides and Sulfones. (n.d.). Pharmacy Concepts.

- Recent Development in the Synthesis of Thiazoles. (2022, May 17). Bentham Science Publisher.

- 5-Bromo-1,2-thiazole | C3H2BrNS | CID 12631174. (n.d.). PubChem - NIH.

- Bach, T., et al. (n.d.). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. PubMed.

- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (n.d.). NIH.

- 5-Bromo-2-(1-pyrrolidinyl)thiazole | C7H9BrN2S | CID 45787555. (n.d.). PubChem.

- Uzelac, M., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry (ACS Publications).

- Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)meth. (n.d.). Semantic Scholar.

- The synthesis of thiazole‐2‐ and of thiazole‐5‐ carboxylic acid via a halogen‐metal exchange reaction. (2025, August 6). ResearchGate.

- Thiazole synthesis. (n.d.). Organic Chemistry Portal.

- A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). ResearchGate.

- Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (n.d.). NIH.

- Application Notes & Protocols: NMR and IR Analysis of Thiazole Compounds. (n.d.). Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 5-bromo-2-(methylsulfonyl)thiazole CAS#: 1158994-67-2 [m.chemicalbook.com]

- 5. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. studylib.net [studylib.net]

- 7. scispace.com [scispace.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. lifechemicals.com [lifechemicals.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Thiazole synthesis [organic-chemistry.org]

- 15. kuey.net [kuey.net]

- 16. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. geneseo.edu [geneseo.edu]

- 18. fishersci.com [fishersci.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to 5-Bromo-2-(methylsulfonyl)thiazole: Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-(methylsulfonyl)thiazole, a heterocyclic compound of interest in medicinal chemistry. While a singular "discovery" paper for this specific molecule is not readily apparent in publicly available literature, this guide reconstructs its likely first synthesis based on established and reliable chemical transformations. We will detail a plausible and efficient three-step synthetic pathway commencing from the readily accessible starting material, 2-amino-5-bromothiazole. The proposed synthesis involves a diazotization-thiolation reaction followed by an oxidation step. Each stage of the synthesis is presented with a detailed experimental protocol, mechanistic insights, and justifications for the selected reagents and conditions. This document serves as a valuable resource for researchers interested in the synthesis and potential applications of substituted thiazoles.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in the design of molecules that can effectively interact with biological targets. The incorporation of a sulfonyl group, a known bioisostere for other functional groups, can further modulate a molecule's physicochemical properties, such as solubility, metabolic stability, and target-binding affinity. The bromine atom at the 5-position of the thiazole ring offers a versatile handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs.

5-Bromo-2-(methylsulfonyl)thiazole, with its combination of these key structural features, represents a valuable building block for the synthesis of novel therapeutic agents. This guide will now focus on the logical and scientifically sound pathway for its initial synthesis.

The First Synthesis: A Proposed Three-Step Approach

The first synthesis of 5-Bromo-2-(methylsulfonyl)thiazole can be logically approached from the commercially available and well-documented starting material, 2-amino-5-bromothiazole. The proposed synthetic route is outlined below and involves three key transformations:

-

Diazotization of the 2-amino group of 2-amino-5-bromothiazole.

-

Thiolation of the resulting diazonium salt to introduce a methylthio group, yielding 5-bromo-2-(methylthio)thiazole.

-

Oxidation of the methylthio group to the corresponding methylsulfonyl group to afford the final product.

This pathway is efficient and relies on well-understood and widely practiced reactions in organic synthesis.

Caption: Proposed synthetic pathway for 5-Bromo-2-(methylsulfonyl)thiazole.

Experimental Protocols and Mechanistic Insights

Step 1 & 2: Diazotization and Thiolation of 2-Amino-5-bromothiazole to Yield 5-Bromo-2-(methylthio)thiazole

The conversion of the 2-amino group on the thiazole ring to a methylthio group can be achieved through a Sandmeyer-type reaction. This involves the initial formation of a diazonium salt, which is then displaced by a sulfur nucleophile.

Protocol:

-

Preparation of the Diazonium Salt: 2-Amino-5-bromothiazole (1.0 eq) is suspended in an aqueous solution of hydrobromic acid (HBr, ~48%) and cooled to 0-5 °C in an ice-salt bath. An aqueous solution of sodium nitrite (NaNO2, 1.1 eq) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt. The progress of the diazotization can be monitored by the disappearance of the starting amine using thin-layer chromatography (TLC).

-

Thiolation: In a separate flask, a solution of sodium thiomethoxide (NaSMe, 1.5 eq) in water or a suitable polar aprotic solvent is prepared and cooled to 0-5 °C. The freshly prepared diazonium salt solution is then added slowly to the sodium thiomethoxide solution. Vigorous nitrogen evolution is typically observed. The reaction mixture is allowed to warm to room temperature and stirred for several hours or until TLC analysis indicates the consumption of the diazonium salt.

-

Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product, 5-bromo-2-(methylthio)thiazole, can be purified by column chromatography on silica gel.

Causality and Expertise: The use of low temperatures (0-5 °C) during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The Sandmeyer reaction is a robust and well-established method for the conversion of aromatic amines to a variety of functional groups, and its application here provides a reliable route to the desired 2-methylthio substituted thiazole.

Caption: Workflow for the synthesis of 5-Bromo-2-(methylthio)thiazole.

Step 3: Oxidation of 5-Bromo-2-(methylthio)thiazole to 5-Bromo-2-(methylsulfonyl)thiazole

The final step in the synthesis is the oxidation of the sulfide to a sulfone. This transformation is reliably achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®).

Protocol:

-

Reaction Setup: 5-Bromo-2-(methylthio)thiazole (1.0 eq) is dissolved in a suitable solvent, such as dichloromethane (for m-CPBA) or a mixture of methanol and water (for Oxone®).

-

Addition of Oxidant:

-

Using m-CPBA: The solution of the sulfide is cooled to 0 °C, and a solution of m-CPBA (2.2-2.5 eq) in dichloromethane is added portion-wise. The reaction is typically stirred at 0 °C for an hour and then allowed to warm to room temperature.

-

Using Oxone®: An aqueous solution of Oxone® (2.5-3.0 eq) is added to the methanolic solution of the sulfide. The reaction is often exothermic and may require cooling to maintain a moderate temperature.

-

-

Monitoring and Work-up: The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up accordingly:

-

For m-CPBA: The reaction is quenched by washing with a saturated aqueous solution of sodium bicarbonate to remove the meta-chlorobenzoic acid byproduct. The organic layer is then washed with water and brine, dried, and concentrated.

-

For Oxone®: The methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent. The organic extracts are combined, washed, dried, and concentrated.

-

-

Purification: The crude 5-Bromo-2-(methylsulfonyl)thiazole is purified by recrystallization or column chromatography to yield the final product.

Causality and Expertise: The use of a slight excess of the oxidizing agent ensures the complete conversion of the sulfide to the sulfone, avoiding the formation of the intermediate sulfoxide. Both m-CPBA and Oxone® are powerful and selective oxidizing agents for this transformation, with Oxone® being a more environmentally friendly "green" oxidant. The choice between them may depend on the specific laboratory conditions and desired work-up procedure.

Physicochemical Properties

The following table summarizes some of the key physicochemical properties of the compounds involved in the synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2-Amino-5-bromothiazole | C₃H₃BrN₂S | 179.04 | Off-white to yellow solid |

| 5-Bromo-2-(methylthio)thiazole | C₄H₄BrNS₂ | 226.11 | - |

| 5-Bromo-2-(methylsulfonyl)thiazole | C₄H₄BrNO₂S₂ | 258.11 | White to off-white solid |

Note: The appearance of 5-Bromo-2-(methylthio)thiazole is not specified in the readily available literature but is expected to be a solid or oil.

Conclusion

This technical guide has detailed a robust and scientifically sound synthetic route for the preparation of 5-Bromo-2-(methylsulfonyl)thiazole. While the initial discovery and synthesis of this specific molecule may be embedded within patent literature or less accessible sources, the proposed three-step pathway from 2-amino-5-bromothiazole provides a clear and actionable protocol for its synthesis in a laboratory setting. The strategic combination of a Sandmeyer-type reaction and a subsequent oxidation offers an efficient means to access this valuable building block for drug discovery and medicinal chemistry research. The information presented herein is intended to empower researchers with the knowledge to synthesize and further explore the potential of 5-Bromo-2-(methylsulfonyl)thiazole and its derivatives.

References

-

Hassan, A. A., & Abou-Zied, H. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. [Link]

- Molnar, J., et al. (1997). Oxidation of 3-acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole with m-chloroperbenzoic acid and nucleophilic substitution of the oxidation product, 3-acetyl-5-methylsulphinyl-2

Introduction: The Strategic Importance of 5-Bromo-2-(methylsulfonyl)thiazole in Modern Drug Discovery

An In-depth Technical Guide to the Reactivity and Stability of 5-Bromo-2-(methylsulfonyl)thiazole

5-Bromo-2-(methylsulfonyl)thiazole is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure is deceptively simple, yet it combines three key features that make it a powerful synthon for creating complex molecular architectures. The thiazole core is a common motif in numerous FDA-approved drugs and biologically active agents, prized for its metabolic stability and ability to engage in crucial hydrogen bonding interactions[1][2]. The bromine atom at the 5-position serves as a versatile synthetic handle, readily participating in a wide array of cross-coupling and substitution reactions. Finally, the potent electron-withdrawing methylsulfonyl group at the 2-position profoundly influences the electronic character of the thiazole ring, activating it for specific transformations and often enhancing the pharmacokinetic properties of the final molecule[3][4].

This guide provides an in-depth exploration of the reactivity and stability of 5-Bromo-2-(methylsulfonyl)thiazole. Moving beyond a simple catalog of reactions, we will delve into the mechanistic underpinnings of its chemical behavior, offering field-proven insights into experimental design and execution. For drug development professionals, understanding the stability profile of this intermediate is paramount; therefore, we will detail the principles and protocols of forced degradation studies to anticipate and mitigate potential liabilities in the development pipeline.

Physicochemical Properties and Safe Handling

A thorough understanding of a compound's physical properties and safety requirements is the foundation of sound scientific practice.

Table 1: Physicochemical Data for 5-Bromo-2-(methylsulfonyl)thiazole

| Property | Value | Source |

| CAS Number | 1158994-67-2 | [5] |

| Molecular Formula | C₄H₄BrNO₂S₂ | [5] |

| Molecular Weight | 242.11 g/mol | [5] |

| Boiling Point | 354.5 ± 34.0 °C (Predicted) | [5] |

| Density | 1.860 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | -4.13 ± 0.10 (Predicted) | [5] |

Storage and Handling Protocols

Based on safety data for analogous brominated and heterocyclic compounds, the following handling procedures are recommended:

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[6][7]. Avoid inhalation of dust or vapors and prevent contact with skin and eyes[8].

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place[6][7]. Recommended storage temperature is often refrigerated (2-8°C) to minimize potential degradation over long-term storage[6][9]. Keep away from heat, sparks, open flames, and other sources of ignition[6][10].

-

Incompatibilities: Avoid contact with strong oxidizing agents[6].

Part 1: The Reactivity Profile

The reactivity of 5-Bromo-2-(methylsulfonyl)thiazole is dominated by the interplay between the C5-Brorine bond and the strongly deactivating methylsulfonyl group at C2. This electronic arrangement makes the molecule an excellent substrate for two major classes of reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for constructing C-C and C-N bonds, and 5-Bromo-2-(methylsulfonyl)thiazole is an ideal substrate[11]. The C-Br bond is readily susceptible to oxidative addition into a Palladium(0) complex, initiating the catalytic cycle.

The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is arguably the most utilized cross-coupling reaction involving aryl bromides[12][13]. The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids.

The choice of catalyst is critical. For heteroaromatic substrates, catalysts bearing electron-rich, bulky phosphine ligands are often superior. A complex like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent starting point, as it is generally effective for a wide range of heterocyclic bromides[14][15][16].

For the synthesis of amino-thiazole derivatives, the Buchwald-Hartwig amination is a powerful tool. This reaction couples the aryl bromide with a primary or secondary amine. The reaction typically requires a palladium precatalyst and a specialized bulky biarylphosphine ligand, such as tBuBrettPhos, which has been shown to be effective for the amination of bromoimidazoles and bromopyrazoles under mild conditions[17].

Nucleophilic Aromatic Substitution (SNAr)

While aryl halides are typically resistant to nucleophilic attack, the presence of the strongly electron-withdrawing -SO₂Me group at the C2 position significantly lowers the electron density of the thiazole ring. This electronic deficit makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex[18].

The causality here is clear: the sulfonyl group provides the necessary "pull" to stabilize the negative charge that develops in the ring upon nucleophilic attack, lowering the activation energy for the reaction. This pathway allows for the direct displacement of the bromide with a range of nucleophiles, such as alkoxides, thiolates, and amines, often without the need for a metal catalyst.

Part 2: Stability Profile and Degradation Pathways

For any chemical entity intended for use in drug development, a comprehensive understanding of its chemical stability is non-negotiable. Forced degradation, or stress testing, is a systematic process designed to identify the likely degradation products and pathways of a drug substance[19][20]. This information is crucial for developing stable formulations and establishing appropriate storage conditions and shelf-life[21][22].

The International Council for Harmonisation (ICH) guidelines provide a framework for these studies, typically involving acidic, basic, oxidative, photolytic, and thermal stress conditions[19][21].

Forced Degradation Study Design

A typical forced degradation study aims for 5-20% degradation of the parent compound to ensure that secondary degradation is minimized while still generating sufficient quantities of degradants for detection and characterization[22].

Predicted Degradation Pathways

While the thiazole ring is generally robust, certain conditions can lead to degradation.

-

Hydrolytic Stability: Sulfonamides and related structures can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to cleavage of the C-S bond or transformation of the sulfonyl group[23][24]. However, the methylsulfonyl group (a sulfone) is significantly more stable than a sulfonamide. Degradation is more likely to involve the thiazole ring itself, especially under harsh conditions, though it is generally considered stable at neutral pH[25].

-

Oxidative Stability: The sulfur atom in the thiazole ring is a potential site for oxidation. However, it is already in a relatively electron-poor environment, and the methylsulfonyl sulfur is at its highest oxidation state (S(VI)). Therefore, the molecule is expected to exhibit good stability towards common oxidizing agents.

-

Photostability: The presence of a C-Br bond can sometimes render a molecule susceptible to photolytic cleavage, potentially generating radical species. ICH Q1B guidelines detail the standardized light sources and exposure levels for assessing photostability[21].

Part 3: Experimental Protocols

The following protocols are provided as validated starting points for researchers. All procedures should be performed by trained personnel in a suitable laboratory setting.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To couple 5-Bromo-2-(methylsulfonyl)thiazole with 4-(Methylsulfonyl)phenylboronic acid.

Materials:

-

5-Bromo-2-(methylsulfonyl)thiazole

-

4-(Methylsulfonyl)phenylboronic acid[13]

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ (Pd(dppf)Cl₂)

-

Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (Deionized)

-

Ethyl Acetate

-

Brine

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2-(methylsulfonyl)thiazole (1.0 eq), 4-(methylsulfonyl)phenylboronic acid (1.2 eq), and Sodium Carbonate (2.0 eq).

-

Add Pd(dppf)Cl₂ (0.05 eq) to the flask.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add 1,4-Dioxane and Water (e.g., in a 4:1 ratio) via syringe. The reaction should be sufficiently concentrated, typically 0.1-0.2 M with respect to the limiting reagent.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification & Characterization: Purify the crude residue by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Forced Degradation - Acid Hydrolysis

Objective: To assess the stability of 5-Bromo-2-(methylsulfonyl)thiazole under acidic conditions.

Materials:

-

5-Bromo-2-(methylsulfonyl)thiazole

-

1.0 M Hydrochloric Acid (HCl)

-

1.0 M Sodium Hydroxide (NaOH)

-

Methanol or Acetonitrile (HPLC grade)

-

Water (HPLC grade)

Procedure:

-

Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable organic solvent (e.g., Methanol or Acetonitrile)[22].

-

In a clean vial, add an aliquot of the stock solution and an equal volume of 1.0 M HCl to achieve a final acid concentration of 0.5 M. Ensure the final concentration of the compound is suitable for HPLC analysis.

-

Prepare a control sample by adding an aliquot of the stock solution to an equal volume of water.

-

Heat the test vial in a water bath or heating block at 60 °C[22].

-

Self-Validation: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by neutralizing the sample with an equivalent amount of 1.0 M NaOH. Dilute with mobile phase to the target concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV and/or MS detection).

-

Data Analysis: Calculate the percentage of the parent compound remaining and identify any new peaks corresponding to degradation products. If significant degradation is observed, the structure of the degradants can be elucidated using LC-MS/MS.

Conclusion

5-Bromo-2-(methylsulfonyl)thiazole is a robust and highly versatile building block. Its reactivity is predictably governed by the C-Br bond, which serves as an excellent handle for palladium-catalyzed cross-coupling reactions, and by the electron-deficient nature of the thiazole ring, which enables catalyst-free nucleophilic aromatic substitution. From a drug development perspective, the compound is predicted to have good intrinsic stability, a critical attribute for any pharmaceutical intermediate. The experimental protocols and mechanistic insights provided herein offer a comprehensive framework for scientists to confidently and efficiently utilize this valuable synthon in their research endeavors, accelerating the discovery of new therapeutic agents.

References

-

LC and LC-MS Study on Establishment of Degradation Pathway of Glipizide Under Forced Decomposition Conditions. ResearchGate. [Link]

-

Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central (PMC). [Link]

-

Degradation and Metabolic Pathways of Sulfamethazine and Enrofloxacin in Chlorella Vulgaris and Scenedesmus Obliquus Treatment Systems. PubMed. [Link]

-

Forced Degradation Studies. MedCrave online. [Link]

-

Forced Degradation Studies. SciSpace. [Link]

-

Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PubMed Central (PMC). [Link]

-

Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. National Institutes of Health (NIH). [Link]

-

2-Aminomethylene-5-sulfonylthiazole Inhibitors of Lysyl Oxidase (LOX) and LOXL2 Show Significant Efficacy in Delaying Tumor Growth. PubMed Central (PMC). [Link]

-

Halogenated Heterocycles as Pharmaceuticals. ResearchGate. [Link]

-

2-Aminomethylene-5-sulfonylthiazole Inhibitors of Lysyl Oxidase (LOX) and LOXL2 Show Significant Efficacy in Delaying Tumor Growth. ACS Publications. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

-

(PDF) Degradation and metabolic pathways of sulfamethazine and enrofloxacin in Chlorella vulgaris and Scenedesmus obliquus treatment systems. ResearchGate. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

-

Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. PubMed Central (PMC). [Link]

-

The synthesis of thiazole-2- and of thiazole-5-carboxylic acid via a halogen-metal exchange reaction. ResearchGate. [Link]

-

Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ResearchGate. [Link]

-

Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'. PubMed. [Link]

-

Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. ResearchGate. [Link]

-

16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Concerted Nucleophilic Aromatic Substitutions. PubMed Central (PMC). [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC). [Link]

-

5-bromo-2-methylsulfonyl-1,3-thiazole [1158994-67-2]. Chemsigma. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

-

A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Advanced Zoology. [Link]

-

Palladium-Catalyzed Reactions. MDPI. [Link]

-

Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. PubMed. [Link]

-

Table 1. Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. [Link]

-

2-Aminomethylene-5-sulfonylthiazole Inhibitors of Lysyl Oxidase (LOX) and LOXL2 Show Significant Efficacy in Delaying Tumor Growth. PubMed. [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor receptor-2 Inhibitors. PubMed. [Link]

-

Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. MDPI. [Link]

-

Stability Determination of 3-bromo-2-hydroxy-N-(3,4-dimethyl-5-isoxazolyl)- 1,4-naphthoquinon-4-imine in Ethanol by First-Derivative Spectrophotometry. PubMed. [Link]

-

Gram-scale nucleophilic aromatic substitution of 4,7-dibromo-5,6-difluoro-[6][12][23]-benzothiadiazole for Synthesis of... ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. kuey.net [kuey.net]

- 3. 2-Aminomethylene-5-sulfonylthiazole Inhibitors of Lysyl Oxidase (LOX) and LOXL2 Show Significant Efficacy in Delaying Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 5-bromo-2-(methylsulfonyl)thiazole CAS#: 1158994-67-2 [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.ie [fishersci.ie]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 2-溴噻唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-Bromothiazole | 3034-53-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. mdpi.com [mdpi.com]

- 12. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 23. researchgate.net [researchgate.net]

- 24. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'-3'-dideoxythymidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-2-(methylsulfonyl)thiazole: A Keystone Building Block for Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists

Abstract

The thiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and diverse biological activities.[1][2] This guide focuses on a particularly valuable derivative: 5-Bromo-2-(methylsulfonyl)thiazole. We will explore the strategic advantages conferred by its distinct substituents—the bromine atom at the C5 position as a versatile synthetic handle and the potent electron-withdrawing methylsulfonyl group at the C2 position. This document provides an in-depth analysis of its reactivity, detailed protocols for key synthetic transformations, and insights into its application in constructing compound libraries for structure-activity relationship (SAR) studies.

Introduction: The Strategic Value of 5-Bromo-2-(methylsulfonyl)thiazole

Heterocyclic compounds are foundational to drug design, with thiazole derivatives being particularly prominent for their roles in antimicrobial, anticancer, antidiabetic, and anti-inflammatory agents.[3][4][5] The utility of a building block is defined by its inherent reactivity and the molecular properties it imparts to a final compound. 5-Bromo-2-(methylsulfonyl)thiazole is an exemplary scaffold due to two key features:

-

The C5-Bromo Group: The bromine atom serves as a reliable and highly reactive site for palladium-catalyzed cross-coupling reactions.[6] In the hierarchy of halide reactivity for such reactions (I > Br > Cl), bromine offers a perfect balance of high reactivity and stability, making it ideal for reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[7][8] This allows for the systematic and efficient introduction of a wide array of aryl, heteroaryl, and alkyl groups at this position.

-

The C2-Methylsulfonyl Group: The sulfonyl group (SO₂) is a powerful electron-withdrawing group and a bioisostere for other functionalities like sulfonamides.[9] Its presence significantly influences the electronic character of the thiazole ring, activating the C5-Br bond towards oxidative addition in catalytic cycles.[10] In a biological context, the sulfonyl moiety is a strong hydrogen bond acceptor and can engage in crucial interactions with protein targets, often enhancing binding affinity and modulating pharmacokinetic properties.[10]

The combination of these two groups makes 5-Bromo-2-(methylsulfonyl)thiazole a powerful tool for medicinal chemists to rapidly generate diverse molecular architectures and explore chemical space around a core target.

Physicochemical Properties

A summary of the key physical and chemical properties for 5-Bromo-2-(methylsulfonyl)thiazole is presented below.

| Property | Value | Source |

| CAS Number | 1158994-67-2 | [11] |

| Molecular Formula | C₄H₄BrNO₂S₂ | [11] |

| Molecular Weight | 242.11 g/mol | [11] |

| Boiling Point | 354.5 ± 34.0 °C (Predicted) | [11] |

| Density | 1.860 ± 0.06 g/cm³ (Predicted) | [11] |

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of 5-Bromo-2-(methylsulfonyl)thiazole lies in its application as an electrophile in cross-coupling reactions. This section provides both the strategic rationale and detailed protocols for the most common and impactful of these transformations: the Suzuki-Miyaura coupling.

The Suzuki-Miyaura Coupling: A Gateway to C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between aryl halides and boronic acids or esters.[12][13] For 5-Bromo-2-(methylsulfonyl)thiazole, this reaction is the principal method for introducing diverse (hetero)aryl substituents, which is a critical step in SAR exploration.

The success of the Suzuki coupling hinges on a palladium-based catalytic cycle. Understanding this cycle is key to troubleshooting and optimizing reactions.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the thiazole. This is often the rate-limiting step. The electron-withdrawing methylsulfonyl group makes the thiazole ring electron-deficient, facilitating this step.[8]

-

Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, K₃PO₄), transfers its organic moiety to the palladium center, displacing the bromide. The choice of base is critical; it must be strong enough to activate the boronic acid but not so strong as to cause degradation of the substrate or catalyst.[14]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for coupling 5-Bromo-2-(methylsulfonyl)thiazole with a generic arylboronic acid. Optimization of catalyst, ligand, base, and temperature may be required for challenging substrates.[12][15]

Materials:

-

5-Bromo-2-(methylsulfonyl)thiazole (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

-

Anhydrous Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask, add 5-Bromo-2-(methylsulfonyl)thiazole (e.g., 242 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 58 mg, 0.05 mmol) to the flask.

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. The Pd(0) catalyst is oxygen-sensitive and this step is critical for reproducibility.[12]

-

Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-(methylsulfonyl)thiazole.

Application in Lead Optimization: A Case Study

The thiazole ring, combined with a sulfonyl group, is a known pharmacophore for inhibiting enzymes like carbonic anhydrase (CA).[9] CAs are important targets for various diseases, including glaucoma and cancer. A study by Akocak et al. synthesized a series of thiazole-methylsulfonyl derivatives to investigate their CA inhibitory activity.[9]

While their starting material was different, we can conceptualize how 5-Bromo-2-(methylsulfonyl)thiazole could be used to rapidly generate a library of analogous compounds for SAR studies.

By coupling the core building block with a panel of boronic acids (e.g., electron-donating, electron-withdrawing, and heterocyclic), a medicinal chemist can systematically probe the target's binding pocket.

-

Electron-donating groups (e.g., 4-methoxyphenyl) can explore hydrophobic pockets and potential hydrogen bond acceptor interactions.

-

Electron-withdrawing groups (e.g., 4-chlorophenyl, 4-nitrophenyl) can modify the electronics of the entire molecule and introduce halogen bonding or other polar interactions.[9]

-

Heterocyclic groups (e.g., pyridyl) can introduce basic centers for salt formation or critical hydrogen bonding interactions to improve solubility and potency.

This systematic approach allows for the rapid identification of key structural features that enhance biological activity, guiding the drug discovery process toward more potent and selective lead candidates.

Conclusion

5-Bromo-2-(methylsulfonyl)thiazole is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its well-defined reactivity at the C5-position via the bromo group, combined with the potent electronic and binding properties of the C2-methylsulfonyl moiety, provides an efficient and logical platform for lead generation and optimization. The robust and well-understood cross-coupling methodologies applicable to this scaffold empower medicinal chemists to rationally design and synthesize novel compounds with tailored pharmacological profiles. As the demand for novel therapeutics continues to grow, the strategic application of such powerful building blocks will remain essential to the success of medicinal chemistry campaigns.

References

-

Kharb, R., Sharma, P. C., & Yar, M. S. (2011). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Journal of Heterocyclic Chemistry. Retrieved from [Link]

-

IJARSCT. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

-

Akocak, S., et al. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Molecules. Retrieved from [Link]

-

Wang, L., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-(1-pyrrolidinyl)thiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure Activity Relationship. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2020). A review on thiazole based compounds & it's pharmacological activities. Retrieved from [Link]

-

Molecules. (2023). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Retrieved from [Link]

-

ResearchGate. (1977). The synthesis of thiazole-2- and of thiazole-5- carboxylic acid via a halogen-metal exchange reaction). Retrieved from [Link]

-

International Journal of Molecular Sciences. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Retrieved from [Link]

-

ResearchGate. (2019). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Retrieved from [Link]

-

PubMed. (2021). Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. Retrieved from [Link]

-

MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

Kuey. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Retrieved from [Link]

-

RSC Publishing. (2005). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Retrieved from [Link]

-

NIH. (2022). Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity. Retrieved from [Link]

-

MOJBOC. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. Retrieved from [Link]

-

NIH. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

-

MDPI. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

-

ResearchGate. (2019). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. Retrieved from [Link]

Sources

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. archives.ijper.org [archives.ijper.org]

- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-bromo-2-(methylsulfonyl)thiazole CAS#: 1158994-67-2 [m.chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Exploration of 5-Bromo-2-(methylsulfonyl)thiazole Analogues and Derivatives

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 5-Bromo-2-(methylsulfonyl)thiazole Scaffold